molecular formula C15H18N5O4P B13393660 Tenofovir alafenamide Intermediate 1

Tenofovir alafenamide Intermediate 1

Cat. No.: B13393660
M. Wt: 363.31 g/mol
InChI Key: ITAMCOCNZJPJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir Alafenamide Intermediate 1 (CAS 379270-35-6) is a crucial chiral synthetic building block in the production of Tenofovir Alafenamide (TAF), a mainstay antiretroviral medication. TAF is a prodrug of tenofovir and a first-line nucleos(t)ide analog approved for the treatment of chronic Hepatitis B Virus (HBV) and HIV-1 infections . It is a key component in branded combination therapies such as Biktarvy, Descovy, Genvoya, Odefsey, and Symtuza . The primary research value of this intermediate lies in its role in the stereospecific synthesis of the final active pharmaceutical ingredient. Efficient and high-purity synthesis of such intermediates is a critical focus in pharmaceutical development, with recent research dedicated to advanced chiral analysis methods to control for optical impurities, ensuring the final product's quality and efficacy . The mechanism of action for the final drug, TAF, involves its hydrolysis to tenofovir and subsequent phosphorylation to tenofovir-diphosphate within target cells. This active metabolite inhibits viral polymerases, including HBV polymerase and HIV-1 reverse transcriptase, leading to chain termination and effective suppression of viral replication . Compared to the earlier prodrug tenofovir disoproxil fumarate (TDF), TAF formulated from this intermediate offers an improved safety profile for bone and renal parameters while maintaining high antiviral efficacy, making it a significant advancement in long-term antiviral therapy . This intermediate is supplied for research and development purposes exclusively. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human consumption.

Properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAMCOCNZJPJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N5O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Diastereoisomer Management in Intermediate Synthesis

Significance of Chiral Purity in Acyclic Nucleoside Phosphonates

The chiral purity of active pharmaceutical ingredients (APIs) is of paramount importance, as different stereoisomers of a drug can exhibit varied pharmacokinetic, pharmacodynamic, and toxicological properties. thieme-connect.com In the case of acyclic nucleoside phosphonates like Tenofovir (B777), the antiviral activity is intrinsically linked to the absolute configuration of its stereogenic centers. nih.govuochb.cz The specific three-dimensional arrangement of atoms is crucial for the molecule's ability to interact effectively with its biological target, the viral reverse transcriptase. The presence of undesired stereoisomers can lead to reduced efficacy, altered metabolic pathways, or potential off-target effects. Consequently, controlling the chiral purity of advanced intermediates is essential for ensuring the quality, safety, and therapeutic efficacy of the final drug product. thieme-connect.commdpi.com

Stereogenic Centers and Their Configuration in Tenofovir Alafenamide Intermediates

Tenofovir Alafenamide possesses three distinct stereogenic centers: two chiral carbon atoms and one chiral phosphorus atom. thieme-connect.comfda.gov The configuration of these centers is critical for the drug's activity.

The Propyl Side Chain Carbon: The first chiral center is the carbon atom in the propyl side chain attached to the adenine (B156593) base. In the active form of the drug, this center must have the (R) configuration. This chirality is typically established early in the synthesis, originating from the key starting material, (R)-9-[2-(phosphonomethoxy)propyl]adenine, commonly known as Tenofovir or PMPA. thieme-connect.com

The Alanine (B10760859) Carbon: The second chiral center is located on the alpha-carbon of the alanine amino acid fragment. This center is derived from naturally occurring L-alanine, and thus possesses the (S) configuration.

The Phosphorus Atom: The third stereocenter is the phosphorus atom of the phosphonamidate group. Upon coupling the tenofovir core with the L-alanine isopropyl ester and phenol (B47542) moieties, a new chiral center is created at the phosphorus atom, which can exist in either the (R) or (S) configuration. This results in the formation of two diastereomers, designated Rp and Sp. The biologically active and desired diastereomer of Tenofovir Alafenamide is the one with the (S) configuration at the phosphorus atom (Sp). google.com

The table below summarizes the key stereogenic centers in the primary intermediate leading to Tenofovir Alafenamide.

Stereogenic CenterLocationRequired Configuration
CarbonPropyl Side Chain(R)
CarbonL-Alanine Moiety(S)
PhosphorusPhosphonamidate Linkage(S)

Strategies for Chiral Induction and Enantioselective Synthesis

To ensure the correct stereochemistry in the final product, various enantioselective synthesis strategies are employed to control the configuration of the chiral centers in the key intermediates.

The chiral pool approach is a common strategy that utilizes readily available and inexpensive enantiomerically pure natural products as starting materials. For the synthesis of the Tenofovir backbone, the required (R) configuration of the propyl side chain is often sourced from (R)-propylene carbonate. thieme-connect.comthieme-connect.comcjph.com.cn This method efficiently transfers the existing chirality from the starting material to the target intermediate, providing a reliable and cost-effective way to establish this critical stereocenter. thieme-connect.com Similarly, the (S) configuration of the amino acid portion is obtained by using natural L-alanine isopropyl ester in the coupling step.

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of enantiomers with a chiral catalyst or reagent. This technique has been applied to the synthesis of precursors for Tenofovir. One reported method involves the regioselective and enantioselective kinetic resolution of racemic propylene (B89431) oxide using a chiral (salen)CrN3 complex, which yields an intermediate with high enantiomeric excess (97% ee). thieme-connect.com Chemoenzymatic routes employing lipases for the kinetic resolution of racemic alcohol intermediates have also been developed, yielding the desired (R)-ester with excellent optical purity (99% ee). nih.gov These enzymatic strategies offer a sustainable and efficient alternative for producing enantiomerically pure building blocks. nih.gov

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern chiral synthesis. researchgate.net For the carbon stereocenter, asymmetric transfer hydrogenation of an achiral purine (B94841) derivative has been used to synthesize the chiral intermediate in high enantiomeric excess (96% ee). thieme-connect.comthieme-connect.com More recently, significant advances have been made in controlling the stereochemistry of the phosphorus atom. Organocatalytic methods, particularly using chiral bicyclic imidazole (B134444) catalysts, have been developed for the stereoselective P-phosphoramidation step, allowing for the direct formation of the desired Sp diastereomer with high selectivity. nih.gov

Diastereoisomeric Mixtures and Their Resolution Strategies

The coupling of the (R)-configured Tenofovir core with the (S)-configured alanine ester derivative typically produces a mixture of two diastereomers at the phosphorus center (Rp and Sp). ingentaconnect.comgoogle.com Since only the Sp diastereomer possesses the desired biological activity, their separation is a critical downstream step. Several strategies have been developed to resolve these diastereoisomeric mixtures.

Classical Resolution: This method involves reacting the diastereomeric mixture with a chiral resolving agent to form two new diastereomeric salts that have different physical properties, such as solubility, allowing them to be separated by crystallization. Agents like D-(-)-Tartaric acid have been used effectively for this purpose. ingentaconnect.com Another approach is the formation of inclusion complexes with chiral hosts like TADDOL, which also facilitates separation. ingentaconnect.com

Direct Crystallization: The two diastereomers, Sp and Rp, often exhibit different crystallization behaviors. This difference can be exploited to selectively crystallize the desired Sp isomer directly from the reaction mixture, leaving the unwanted Rp isomer in the solution. google.com This is a highly efficient and industrially scalable method for obtaining the diastereomerically pure product. google.comcjph.com.cn

Dynamic Resolution: More advanced strategies, such as dynamic resolution, aim to convert the unwanted isomer into the desired one, thereby increasing the theoretical maximum yield beyond 50%. Crystallization-Induced Dynamic Resolution (CIDR) is one such technique that has been applied to the synthesis of Tenofovir Alafenamide. google.comubc.ca In this process, the unwanted isomer in the solution equilibrates with the desired isomer, which is simultaneously removed from the equilibrium by crystallization. This continuous shift in equilibrium allows for the conversion of a significant portion of the unwanted isomer into the desired product. google.com

Chromatography: While often less economical for large-scale production, chromatographic techniques are invaluable for the analysis and purification of chiral compounds. google.com Normal-phase high-performance liquid chromatography (NP-HPLC) using polysaccharide-coated chiral stationary phases has been developed for the analytical separation of Tenofovir Alafenamide intermediates and diastereomers. thieme-connect.comresearchgate.net

The following table provides a summary of the resolution strategies for Tenofovir Alafenamide diastereomers.

Resolution StrategyPrincipleKey Features
Classical Resolution Formation of diastereomeric salts or inclusion complexes with different physical properties.Utilizes chiral resolving agents (e.g., Tartaric acid). ingentaconnect.com
Direct Crystallization Exploits differences in solubility and crystal packing between diastereomers.Highly efficient and scalable for isolating the target Sp isomer. google.com
Dynamic Resolution (CIDR) In-situ conversion of the unwanted isomer to the desired isomer coupled with crystallization.Can achieve yields greater than 50%; improves overall process efficiency. google.com
Chromatography Differential partitioning of diastereomers on a chiral stationary phase.Primarily used for analytical purposes but can be used for purification. thieme-connect.comresearchgate.net

Chromatographic Separation Techniques (e.g., Column Chromatography, Chiral HPLC)

Chromatographic methods are fundamental to both the analysis and purification of chiral compounds in the pharmaceutical industry. For Tenofovir Alafenamide and its intermediates, techniques ranging from standard column chromatography to high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are employed to separate the phosphorus diastereomers.

Chiral HPLC is a powerful analytical tool for determining the diastereomeric purity of intermediates and the final active pharmaceutical ingredient (API). researchgate.net Methods have been developed using polysaccharide-based chiral stationary phases, such as CHIRALPAK AD-3, to achieve baseline separation of the TAF diastereomers, often designated GS-7340 (the desired S_p isomer) and GS-7339 (the R_p isomer). researchgate.netresearchgate.net Normal-phase HPLC has proven effective for the chiral analysis of key precursors like (R)-tenofovir phenyl ester and (R)-tenofovir diphenyl ester. thieme-connect.comthieme-connect.com The separation mechanism relies on the differential interactions between the diastereomers and the chiral stationary phase, leading to different retention times and allowing for their effective separation and quantification. researchgate.net

For large-scale production, simulated moving bed (SMB) chromatography has been utilized for the kilo-scale isolation of the desired TAF diastereomer. nih.gov While effective, chromatographic separations can be tedious and time-consuming, which has driven the development of alternative or complementary purification strategies. google.com Nevertheless, column chromatography remains a viable option for purification following the amidation step to yield the final diastereomeric product. google.com

Table 1: Examples of Chromatographic Conditions for Diastereomer Separation
TechniqueStationary Phase (Column)Mobile PhaseAnalyteResolution (R)Reference
Chiral HPLCCHIRALPAK AD-3 (250 x 4.6 mm; 3 µm)n-hexane:2-propanol (60:40 v/v)Tenofovir Alafenamide (GS-7340) and its diastereomer (GS-7339)> 2.8 researchgate.net
Normal-Phase HPLCChiralpak AD-H (CSP)Not specified(R)-tenofovir diphenyl ester ((R)-2) and its (S) enantiomerSatisfactory separation thieme-connect.com
Indirect Chiral Ligand Exchange Chromatography (ICLEC)Standard C1820 mM ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH = 4.0)–acetonitrile (B52724) (79:21, v/v) with L-phenylalanine and Cu(II)Tenofovir Alafenamide Fumarate (B1241708) (TAF) and its diastereomer (GS-7339)Successful separation achieved rsc.org
Simulated Moving Bed (SMB) ChromatographyChiralpak ASNot specifiedPMPA pro-drug GS-7340Kilo-scale isolation nih.gov

Induced Crystallization for Diastereoisomer Enrichment

Crystallization-based methods offer an efficient and scalable alternative to chromatography for separating diastereomers. These techniques exploit the different physicochemical properties of diastereomers, which allow them to be separated by selective precipitation or crystallization.

One prominent strategy is the use of a chiral resolving agent to form diastereomeric salts with the intermediate mixture. A patent describes the use of L-Proline or L-Phenylalanine to form a diastereomeric salt with the target enantiomer of 9-[(R)-2-[[(R,S)-[[(S)-1-(isopropoxycarbonyl)ethyl]amino]-phenoxyphosphinyl] methoxy] propyl] adenine. google.com This salt, having different solubility properties from the salt of the undesired isomer, can be selectively precipitated from a solution, thus enriching the desired isomer. google.com

Table 2: Summary of Induced Crystallization Methods for Diastereomer Enrichment
MethodKey Reagents/ConditionsIntermediate/ProductOutcomeReference
Diastereomeric Salt FormationChiral resolving agents: L-Proline or L-Phenylalanine; Organic solvents (e.g., ethyl acetate)9-[(R)-2-[[(R,S)-[[(S)-1-(isopropoxycarbonyl)ethyl]amino]-phenoxyphosphinyl] methoxy] propyl] adeninePrecipitation of the desired diastereomeric salt for optical resolution. google.com
Crystallization-Induced Dynamic Resolution (CIDR)Heating, potential for autocatalysis by the product salts. Can be performed in solvents like acetonitrile.Intermediate chloride salts of Tenofovir Alafenamide (formulas 7a and 7b)Enrichment of the desired diastereomer (7a), potentially reaching >80% d.e. in the reaction mixture. google.com
RecrystallizationStandard crystallization from a suitable solvent system.Crude Tenofovir Alafenamide baseSignificant increase in diastereomeric excess (e.g., from 70% d.e. to 96% d.e. in a single step). google.com
Crystallization-Induced Dynamic Resolution (CIDR)Phenol and DBU in acetonitrileKey phosphonamidate intermediateDelivers Tenofovir Alafenamide base with >99.9% d.e. acs.org

Impurity Profiling and Chemical Stability of Tenofovir Alafenamide Intermediates

Identification and Characterization of Process-Related Impurities

The manufacturing process of TAF intermediates can introduce a variety of impurities, which are broadly categorized as residual starting materials, isomers, and by-products from unintended side reactions. Rigorous control and characterization of these impurities are essential for regulatory compliance and product quality.

Residual Starting Materials and Unreacted Precursors

The synthesis of key TAF intermediates, such as (R)-Tenofovir phenyl ester, typically begins with (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA or Tenofovir). This starting material is reacted with reagents like triphenyl phosphite (B83602) in the presence of a base and catalyst. Incomplete reactions can lead to the presence of residual PMPA and other precursors in the intermediate product stream. thieme-connect.comgoogle.comchemrxiv.org The presence of these unreacted materials can complicate downstream purification processes and potentially lead to the formation of other impurities in subsequent steps. Therefore, sensitive analytical methods are required to detect and quantify these residuals to ensure the intermediate meets stringent purity specifications.

Regioisomers and Stereoisomers (e.g., (S)-Tenofovir Phenyl Ester, (S)-Tenofovir Diphenyl Ester)

Control of stereochemistry is a critical aspect of TAF synthesis, as the therapeutic activity is specific to the (R)-configuration of the propyl side chain. However, impurities with the incorrect stereochemistry, such as the (S)-enantiomer, can arise. thieme-connect.com The primary stereoisomeric impurities for the key intermediates (R)-Tenofovir phenyl ester and (R)-Tenofovir diphenyl ester are their corresponding (S)-forms. thieme-connect.comthieme-connect.com

The source of these chiral impurities can be traced back to the starting materials or synthetic methods used to establish the stereocenter, including the use of a chiral pool like (R)-propylene carbonate, kinetic resolution processes, or asymmetric synthesis, which may not be perfectly enantioselective. thieme-connect.com

Characterizing and quantifying these optical impurities is challenging. For instance, the separation of (R)- and (S)-Tenofovir phenyl ester has proven difficult via standard high-performance liquid chromatography (HPLC) methods. thieme-connect.comthieme-connect.com A successful analytical strategy involves converting the phenyl ester intermediates ((R)-1 and (S)-1) into their corresponding diphenyl esters ((R)-2 and (S)-2), which can be effectively separated and quantified using a polysaccharide-coated chiral stationary phase (CSP) with normal-phase HPLC. thieme-connect.comthieme-connect.com This derivatization approach allows for precise control of the chiral purity of the advanced intermediates, ensuring the final TAF product has the correct stereochemistry. thieme-connect.com

Table 1: Key Stereoisomeric Impurities of Tenofovir (B777) Alafenamide Intermediates
Impurity NameAbbreviationSource/FormationAnalytical Method
(S)-Tenofovir Phenyl Ester(S)-1Chiral pool, kinetic resolution, or asymmetric synthesis starting materials. thieme-connect.comDifficult to separate directly; derivatized to (S)-2 for NP-HPLC analysis. thieme-connect.com
(S)-Tenofovir Diphenyl Ester(S)-2Derivatization of (S)-1 or direct by-product. thieme-connect.comSeparable from (R)-2 via normal-phase HPLC on a chiral stationary phase. thieme-connect.com

By-Products from Side Reactions (e.g., PMPA bisphenyl, diamide (B1670390) impurities, isopropyl ester impurity)

Various side reactions during the synthesis of TAF and its intermediates can generate a range of by-products. These impurities must be identified, and their formation must be controlled to ensure the quality of the final drug substance. Key by-products include diphenyl esters, diamide impurities, and isopropyl ester impurities. google.com

Tenofovir Diphenyl Ester Impurity (PMPA bisphenyl): This impurity, also referred to as 9-[(R)-2-[[(S)-[bi-(phenoxyl) phosphinyl] methoxyl] propyl] adenine (B156593), can be formed during the synthesis of the monophenyl ester intermediate. google.com Its formation can be promoted by the reaction conditions used to attach the phenyl group to the phosphonate (B1237965) moiety.

Diamide Impurities: The diamide impurity, chemically named 9-[(R)-2-[[bi-[[(S)-1-(isopropoxycarbonyl) ethyl] amino] phosphinyl] methoxyl] propyl] adenine, is another significant process-related impurity. google.com It is formed from the reaction of the activated phosphonic acid intermediate with two molecules of the L-alanine isopropyl ester instead of one, which occurs during the formation of the phosphoramidate (B1195095) bond. google.com Its synthesis for use as a reference standard starts with PMPA, which is chlorinated and then reacted with L-alanine isopropyl ester under alkaline conditions. google.com

Isopropyl Ester Impurity: The isopropyl ester impurity, 9-[(R)-2-[[(S)-[[(S)-1-isopropoxy phenoxyl phosphinyl] methoxyl] propyl] adenine, can also be generated. google.com Its formation involves the reaction of an intermediate with isopropanol (B130326), which may be present as a solvent or reagent, under alkaline conditions. google.com

Table 2: Common By-Products from Side Reactions
Impurity NameTypical SourceFormation Mechanism
Tenofovir Diphenyl EsterSynthesis of monophenyl ester intermediate. google.comOver-reaction with phenylating agent.
Tenofovir Alafenamide Diamide ImpurityFormation of the final phosphoramidate bond. google.comReaction of activated PMPA with two equivalents of L-alanine isopropyl ester. google.com
Tenofovir Alafenamide Isopropyl Ester ImpurityEsterification side reaction. google.comReaction of a chlorinated intermediate with isopropanol. google.com

Degradation Pathways and Mechanisms of Intermediates

The chemical stability of TAF intermediates is a critical factor, as degradation can lead to loss of yield and the formation of new impurities. The primary degradation pathway for these compounds is hydrolysis, which is highly dependent on environmental conditions such as pH.

Hydrolytic Instability of Phosphoramidate and Ester Bonds

TAF is a phosphoramidate prodrug, a class of compounds known for their susceptibility to hydrolysis, particularly under acidic conditions. nih.govnih.gov The key intermediates, being phosphonate esters, are also prone to hydrolytic cleavage of the P-O-C ester bond. lookchem.comresearchgate.net This instability is a known challenge in the synthesis of related compounds, where phosphonate ester intermediates are often water-soluble and readily hydrolyze to the monoester. The metabolically stable phosphonate linkage in the parent tenofovir molecule is intentionally modified with ester groups to create prodrugs, but this renders the molecule susceptible to premature chemical or enzymatic hydrolysis. nih.gov

In the context of TAF degradation, hydrolysis of the phosphoramidate (P-N) bond leads to the release of the alanine (B10760859) isopropyl ester and the formation of the monophenyl-TFV intermediate. nih.gov This intermediate can then undergo further hydrolysis of the phosphorus-phenyl ester bond to yield the parent drug, Tenofovir (TFV). nih.gov While the P-N bond is particularly susceptible to acid-catalyzed hydrolysis, the P-O ester bond is more prone to cleavage under basic conditions. nih.govnih.gov

pH-Dependent Degradation Kinetics and Self-Inhibiting Processes

The rate of hydrolysis for TAF and its intermediates is highly pH-dependent. nih.gov Studies on TAF have shown it is most stable within a specific pH "stability window" of approximately 4.8 to 5.8. nih.gov Outside of this range, degradation accelerates. Low-pH, acidic conditions promote the rapid hydrolysis of the phosphoramidate P-N bond, while alkaline conditions increase the degradation rate of the P-O ester bond. nih.gov

Forced degradation studies on the parent drug Tenofovir (TFV) demonstrate that it undergoes degradation in both strongly acidic (0.1 M HCl) and alkaline (0.1 M NaOH) environments, following pseudo-first-order degradation kinetics. nih.govscispace.com The half-life in acidic conditions is significantly shorter than in alkaline conditions, highlighting its particular vulnerability to acid hydrolysis. nih.govscispace.com While these kinetic data are for the final API and parent drug, the fundamental principles of pH-dependent hydrolysis apply to the phosphonate ester and phosphoramidate structures present in the intermediates and their degradation products.

Table 3: Degradation Kinetics of Tenofovir (TFV) under Hydrolytic Stress Conditions
ConditionKineticsRate Constant (k')Half-life (t1/2)Shelf-life (t90%)
Acidic (0.1 M HCl)Pseudo-first-order nih.govscispace.com2.73 × 10-2 h-1scispace.com25.34 h nih.govscispace.com3.84 h nih.govscispace.com
Alkaline (0.1 M NaOH)Pseudo-first-order nih.govscispace.com0.18 × 10-2 h-1scispace.com384.49 h nih.govscispace.com58.26 h nih.govscispace.com

Information regarding self-inhibiting degradation processes for these specific intermediates is not prominently available in the reviewed literature. Typically, degradation processes can be auto-catalytic, where the degradation products (often acidic) accelerate further breakdown. A self-inhibiting process would imply that degradation products slow down the reaction, but this mechanism has not been described for TAF intermediates.

Oxidative and Photolytic Degradation Considerations

The stability of Tenofovir Alafenamide (TAF) and its precursors, including Intermediate 1, is a critical factor that can be compromised by external factors such as oxidation and light. Forced degradation studies, which intentionally stress the compound, are employed to identify potential degradation pathways and products.

Oxidative Degradation: Studies have shown that TAF is susceptible to oxidative stress. iglobaljournal.com When subjected to hydrogen peroxide (H₂O₂), a common oxidizing agent, significant degradation occurs. For instance, oxidative degradation studies conducted at room temperature using 3% H₂O₂ revealed the formation of degradation products. iglobaljournal.com In one study, TAF in an aqueous matrix was exposed to hydrogen peroxide at concentrations of 0.3% and 3%, leading to measurable degradation. pitt.edu The phosphoramidate (P-N) bond and other functional groups within the molecule are potential sites for oxidative attack, which can lead to the formation of various impurities. nih.gov

Photolytic Degradation: Exposure to light is another critical factor affecting the stability of TAF and its intermediates. Photostability studies are essential to determine the impact of light on the drug substance. When samples of TAF were placed in clear glass vials and exposed to light at room temperature, significant degradation was observed. pitt.edu One study reported that after 72 hours of light exposure, only 89.2% of the initial TAF was recovered, with the major degradation product being an unknown compound with a relative retention time (RRT) of 0.70. pitt.edu These findings underscore the necessity of protecting Tenofovir alafenamide Intermediate 1 and subsequent compounds from light during synthesis and storage to prevent the formation of photolytic impurities.

The table below summarizes findings from forced degradation studies on Tenofovir Alafenamide, which provide insights into the potential vulnerabilities of its intermediates.

Stress ConditionAgent/MethodConditionsObservation
Oxidative Degradation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at room temperature for 2 hoursSignificant degradation observed. iglobaljournal.com
Oxidative Degradation Hydrogen Peroxide (H₂O₂)0.3% and 3% H₂O₂ at room temperatureMeasurable degradation occurred. pitt.edu
Photolytic Degradation Light ExposureSamples in clear glass vials at room temperature10.8% degradation after 72 hours, with a major unknown degradant formed. pitt.edu
UV Degradation UV LightStandard test solution exposed to UV lightDegradation was confirmed by measuring absorbance at 261nm. iglobaljournal.com

Strategies for Impurity Control and Mitigation during Synthesis and Storage

Controlling impurities during the synthesis and storage of Tenofovir Alafenamide intermediates is essential for ensuring the final product's quality and compliance with regulatory standards. synthinkchemicals.com A comprehensive strategy involves optimizing reaction conditions to prevent impurity formation and employing advanced purification techniques to remove any impurities that are formed.

Optimization of Reaction Parameters to Minimize Impurity Formation

The formation of impurities during the synthesis of Tenofovir Alafenamide and its intermediates can be significantly minimized by carefully controlling reaction parameters. Temperature, solvent, reaction time, and the molar ratio of reactants are critical variables that influence reaction pathways and the generation of byproducts. google.com

Systematic optimization of key process parameters is a common strategy. For example, in the conversion of a TAF intermediate, the reaction temperature can be controlled within a specific range, such as 60°C to 110°C (preferably 70°C to 95°C), to achieve high diastereomeric purity of at least 80-90%. google.com The choice of solvent, such as xylene, and the molar ratio of the halogenating agent to the intermediate are also critical factors that are optimized to improve product quality and yield. google.com

In another example involving a Pummerer reaction to form a key intermediate, process parameters were systematically adjusted. acs.org The equivalents of reagents like acetic anhydride (B1165640) and the reaction temperature were modified to increase the yield and minimize decomposition. It was found that increasing acetic anhydride to 30 equivalents raised the HPLC yield to 75%. acs.org Similarly, for a P-alkylation reaction step, controlling the addition temperature (29–31 °C) and reaction temperature (45–47 °C) was crucial to maximize the yield of the desired product while minimizing the formation of an iodide byproduct. acs.org

The following table illustrates the impact of optimizing reaction parameters on reaction outcomes in TAF synthesis.

Reaction StepParameter OptimizedModificationResult
Intermediate Conversion TemperatureMaintained at 70°C to 95°CAchieved >90% diastereomeric purity. google.com
Pummerer Reaction Reagent QuantityIncreased acetic anhydride to 30 equiv.HPLC yield of intermediate increased to 75%. acs.org
P-Alkylation TemperatureAddition at 29–31 °C, reaction at 45–47 °CMinimized iodide byproduct and achieved 65% isolated yield. acs.org
Chlorination & Substitution TemperatureAmidation reaction at -25 to -10°CControlled formation of Tenofovir alafenamide diamide impurity. google.com

Advanced Purification Techniques for Intermediate Isolation

Even with optimized synthesis, the presence of impurities often necessitates advanced purification techniques to isolate intermediates of high purity. Common methods include chromatography, crystallization, and diastereomeric salt formation.

Column Chromatography: Silica gel column chromatography is a widely used technique for purifying TAF intermediates. patsnap.com The choice of eluent system is critical for effective separation. For instance, a methanol (B129727)/dichloromethane (B109758) system is frequently employed. google.compatsnap.com In one process, a crude solid was purified using a methanol:dichloromethane ratio of 1:20 to yield the desired product. patsnap.com Another patent describes using a 2:1 ratio of dichloromethane to methanol for purification, resulting in a product with greater than 98% purity. google.com

Crystallization and Salt Formation: Crystallization is a powerful technique for purifying intermediates and the final API. Tenofovir alafenamide can be purified by forming various salts, such as fumarate (B1241708), tartrate, orotate, or phosphate (B84403) salts, which can then be crystallized to remove impurities, including unwanted diastereomers. google.comgoogleapis.com For example, reacting the tenofovir alafenamide freebase with (L)-(+)-tartaric acid in acetonitrile (B52724) or with fumaric acid in ethanol (B145695) can effectively reduce the level of diastereomeric impurity. google.com Seeded crystallization is another method used to obtain the desired form of Tenofovir alafenamide fumarate with high purity. cjph.com.cn

Chiral Purification: Since Tenofovir Alafenamide contains multiple chiral centers, controlling stereoisomeric impurities is critical. thieme-connect.com Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a key analytical and preparative technique. thieme-connect.comthieme-connect.com Methods have been developed using polysaccharide-based CSPs like Chiralpak AD-H for the separation of enantiomers of key intermediates, allowing for precise control of their chiral purity. thieme-connect.comthieme-connect.com

The table below summarizes various purification techniques used for Tenofovir Alafenamide and its intermediates.

TechniqueMethod DetailsTarget Compound/ImpurityOutcome
Column Chromatography Silica gel with Methanol/Dichloromethane (1:20) eluentProcess ImpurityIsolation of purified solid crude product. patsnap.com
Column Chromatography Silica gel with Dichloromethane/Methanol (2:1) eluentTAF-impurity CPale yellow solid with >98% purity. google.com
Diastereomeric Salt Formation Reaction with (L)-(+)-tartaric acid in acetonitrileUnwanted diastereomerReduction of diastereomeric impurity. google.comgoogleapis.com
Crystallization Seeded crystallization with fumaric acid in ethanol at 40-50 °CTenofovir AlafenamidePreparation of Tenofovir alafenamide fumarate with high purity. cjph.com.cn
Chiral HPLC Normal-phase HPLC with Chiralpak AD-H as CSPOptical Impurity (S)-2 in Intermediate (R)-2Validated method for determining optical purity. thieme-connect.comthieme-connect.com

Analytical Methodologies for Structural Elucidation and Purity Assessment of Intermediates

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Intermediate 1 from impurities, including its stereoisomer, and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC methods offer high resolution and sensitivity for the analysis of Tenofovir (B777) Alafenamide and its intermediates. These techniques are routinely used for assay determination and impurity profiling in both bulk drug substances and finished pharmaceutical products. biotech-asia.orgijpsnonline.comnih.gov

The development of a robust HPLC or UPLC method is a meticulous process involving the optimization of several critical parameters to achieve the desired separation. For TAF intermediates, this includes selecting an appropriate stationary phase and optimizing the mobile phase composition, flow rate, and detector wavelength. derpharmachemica.com

Initial scouting experiments for the chiral analysis of (R)-tenofovir phenyl ester (Intermediate 1) showed that direct separation from its (S)-enantiomer was challenging on chiral stationary phases using either reversed-phase or normal-phase HPLC. thieme-connect.com Consequently, a common strategy involves converting Intermediate 1 into a subsequent intermediate, (R)-tenofovir diphenyl ester, which exhibits better chromatographic behavior for chiral separation. thieme-connect.com The analytical method is then validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure its suitability for routine quality control. biotech-asia.orgnih.gov For instance, a validated method for (R)-tenofovir diphenyl ester demonstrated high sensitivity and a resolution of 5.70 between the (R) and (S) enantiomers. thieme-connect.com

The choice of stationary phase is the most critical factor in achieving chromatographic separation. For achiral separations and general purity assessments of TAF and its intermediates, reversed-phase columns, particularly C18 columns, are widely used. biotech-asia.orgijpsnonline.comnih.govderpharmachemica.comphmethods.net

For the crucial task of separating enantiomers (optical isomers), Chiral Stationary Phases (CSPs) are essential. thieme-connect.comnih.gov Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, are frequently employed. In the analysis of TAF intermediates, a screening of various polysaccharide-coated CSPs led to the selection of Chiralpak AD-H for the successful separation of the diphenyl ester derivative's enantiomers under normal-phase conditions. thieme-connect.com In some specialized applications, an alternative approach called indirect chiral ligand exchange chromatography has been developed, which uses a standard C18 column but adds a chiral selector (like L-phenylalanine) and a central metal ion to the mobile phase to achieve separation. researchgate.net

Table 1: Examples of Stationary Phases Used in the Analysis of Tenofovir Alafenamide and its Intermediates

Stationary Phase TypeColumn ExampleApplicationReference
Reversed-PhaseKromasil C18 (250mm x 4.6 ID, 5μ)Simultaneous estimation of TAF and Emtricitabine derpharmachemica.com
Reversed-PhaseSyncronis C18 (250 x 4.6 mm, 5μm)Assay of TAF in tablet formulation ijpsnonline.com
Reversed-PhaseInertsil ODS C18 (4.6x250 mm, 5 μm)Simultaneous estimation of TAF, Emtricitabine, and Bictegravir nih.gov
Chiral Stationary PhaseChiralpak AD-HChiral analysis of (R)-tenofovir diphenyl ester thieme-connect.com

The mobile phase composition is adjusted to control the retention and resolution of the analytes. Both isocratic (constant mobile phase composition) and gradient (composition varies over time) elution strategies are used. ijpsnonline.com

For reversed-phase methods, mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsnonline.comphmethods.net For normal-phase chiral separations, mixtures of non-polar solvents like n-hexane and an alcohol such as isopropanol (B130326) or ethanol (B145695) are common. thieme-connect.com The pH of the aqueous buffer and the ratio of organic to aqueous components are fine-tuned to optimize peak shape and separation. derpharmachemica.comphmethods.net

Table 2: Summary of Selected HPLC/UPLC Chromatographic Conditions

Analyte(s)ColumnMobile PhaseFlow RateDetectionReference
TAF and EmtricitabineKromasil C18Methanol:Water (40:60 v/v), pH adjusted with orthophosphoric acid0.9 mL/minUV at 252 nm derpharmachemica.com
TAFSyncronis C180.1% Trifluoroacetic acid:Acetonitrile (65:35 v/v)1 mL/minNot specified ijpsnonline.com
TAF, Lamivudine, DolutegravirAgilent C180.05M Phosphate buffer (pH 6.2):Acetonitrile (60:40 v/v)1 mL/minPDA at 260 nm phmethods.net
TAF, Emtricitabine, BictegravirInertsil ODS C180.2% Triethylamine (B128534) buffer:Methanol (40:60% v/v)1.2 mL/minUV at 260 nm nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of impurities, even at trace levels. nih.govnih.gov This method provides high selectivity and sensitivity, making it ideal for characterizing process-related impurities and degradation products that may be present alongside Intermediate 1.

In LC-MS/MS analysis, the chromatographic system separates the components of the sample, which are then ionized, typically using electrospray ionization (ESI). nih.gov The ions are subsequently analyzed by the mass spectrometer. By operating in multiple reaction monitoring (MRM) mode, the instrument can selectively detect and quantify specific parent-product ion transitions, providing unambiguous identification of known impurities and enabling structural elucidation of unknown ones. nih.gov This technique has been successfully applied to identify Maillard reaction impurities in TAF tablets and for the simultaneous determination of TAF and its active metabolite, tenofovir, in biological matrices. nih.govnifdc.org.cn

Spectroscopic Techniques for Structural Confirmation (Excluding Basic Properties)

While chromatography is excellent for separation and quantification, spectroscopic techniques are required for the definitive confirmation of a compound's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. ¹H NMR, ¹³C NMR, and ³¹P NMR are all employed to provide detailed information about the molecular structure of TAF intermediates. acs.orgnih.gov For example, ¹H NMR is used to confirm the identity and stereochemistry of synthetic intermediates, ensuring the desired (R) configuration at the chiral carbon is maintained throughout the synthesis. thieme-connect.comnih.gov Solid-state NMR, including ¹⁵N CP-MAS NMR, can be used to study the protonation state and intermolecular interactions in the solid form, distinguishing between salts and co-crystals. mdpi.com

Mass Spectrometry (MS), often coupled with LC, provides precise mass information that helps confirm the molecular weight of the intermediate and its fragments, aiding in structural confirmation. nifdc.org.cn Additionally, techniques like Powder X-ray Diffraction (PXRD) are used to characterize the solid-state properties and crystal structure of the intermediates and final drug substance. nih.gov

Validation of Analytical Methods for Intermediates

Robustness Evaluation and System Suitability Testing

The reliability of an analytical method is paramount in pharmaceutical development and manufacturing to ensure consistent and accurate results. Robustness evaluation and system suitability testing are integral components of method validation that demonstrate the method's performance and suitability for its intended purpose.

Robustness Evaluation

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. ich.orgchromatographyonline.com This evaluation provides an indication of the method's reliability during normal usage and is typically considered during the development phase. ich.org The goal of a robustness study is to identify critical parameters that could influence the analytical results and to establish appropriate operational controls or precautionary statements within the procedure. ich.orgresearchgate.net

For a chiral High-Performance Liquid Chromatography (HPLC) method used to assess the purity of Tenofovir alafenamide Intermediate 1, several parameters are intentionally varied to evaluate the method's robustness. These variations are designed to mimic the slight deviations that might occur during routine analysis across different laboratories, instruments, or analysts. chromatographyonline.com

Key parameters investigated during a robustness study for a chiral HPLC method include:

Mobile Phase Composition: Minor changes in the percentage of organic modifiers or the concentration of additives.

Mobile Phase pH: Small adjustments to the pH of the aqueous component of the mobile phase.

Column Temperature: Variation in the column oven temperature.

Flow Rate: Slight alterations to the mobile phase flow rate.

Wavelength: Minor changes in the detection wavelength.

Column Lot: Using columns from different manufacturing batches to assess variability.

The effect of these variations on critical analytical responses, such as retention time, resolution between enantiomers, and peak area, is monitored. chromatographyonline.com The results of the robustness study help to define the method's operational limits and inform the establishment of system suitability criteria. researchgate.net

Table 1: Example Parameters for Robustness Evaluation of a Chiral HPLC Method

System Suitability Testing (SST)

System Suitability Testing (SST) is an essential part of any chromatographic analysis, performed before the main analysis, to verify that the system is performing adequately for the intended application. pharmaceuticalupdates.compharmaguideline.com SST ensures that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integrated system that is fit for purpose. pharmaceuticalupdates.com For chiral separations, where distinguishing between stereoisomers is critical, SST is particularly important.

The key SST parameters for a chiral analysis of this compound are designed to confirm the performance of the chromatographic system, especially its ability to separate the desired enantiomer from its undesired counterpart. registech.com

Critical SST parameters for chiral analysis include:

Resolution (Rs): This is the most important parameter in a chiral separation. It measures how well two adjacent peaks are separated. For chiral purity assays, baseline resolution is ideal, with a common acceptance criterion being an Rs value of not less than 1.5 or 1.7. registech.comresearchgate.net

Repeatability/Precision: This is assessed by making multiple (typically five or six) injections of a standard solution. The relative standard deviation (%RSD) of the peak areas is calculated to ensure the precision of the injector and the stability of the system. pharmaceuticalupdates.com

Tailing Factor (T): Also known as the symmetry factor, this parameter measures the asymmetry of a chromatographic peak. A value of 1 indicates a perfectly symmetrical peak. Values outside an acceptable range (e.g., not more than 2.0) can affect the accuracy of peak integration. pharmaguideline.com

Theoretical Plates (N): This parameter, also called column efficiency, measures the performance of the column. A higher number of theoretical plates indicates better column efficiency and narrower, sharper peaks. pharmaceuticalupdates.com

Signal-to-Noise Ratio (S/N): For impurity analysis, especially at the limit of quantification (LOQ), the S/N ratio is crucial. It demonstrates the method's sensitivity. A typical requirement for the LOQ is an S/N ratio of not less than 10. registech.com

These parameters and their acceptance criteria are established during method validation and must be met before any sample analysis can commence. pharmaknowledgeforum.com

Table 2: Typical System Suitability Parameters and Acceptance Criteria for Chiral HPLC

Reference Standard Preparation and Qualification for Chiral Analysis

A reference standard is a highly purified and well-characterized material used as a measurement base in analytical procedures. ich.orgpharmtech.com For the analysis of this compound, a qualified reference standard is crucial for identification, purity assessment, and assay, ensuring the accuracy and validity of the results obtained. veeprho.com

Reference Standard Preparation

The preparation of a reference standard begins with selecting a batch of the intermediate with the highest possible purity. pharmtech.com This material may undergo further purification steps to remove process-related impurities, residual solvents, and any other contaminants. The goal is to produce a substance that is highly stable and well-characterized. veeprho.com

Once a candidate batch is selected and purified, it is prepared for storage under conditions that ensure its stability. veeprho.com This includes packaging in appropriate containers and storing at a controlled temperature, protected from light and moisture, to prevent degradation.

Qualification for Chiral Analysis

The qualification process is a comprehensive set of tests designed to confirm the identity, purity, and other critical properties of the reference standard material. veeprho.com For a chiral intermediate, this process must unequivocally establish its structure and stereochemistry, as well as its enantiomeric purity.

The qualification of a reference standard for this compound involves a suite of analytical techniques:

Structural Elucidation and Identity Confirmation: A combination of spectroscopic methods is used to confirm the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed information about the molecular structure and is used for unambiguous identity confirmation. veeprho.comepichem.com

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help confirm the structure. veeprho.comepichem.com

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a characteristic fingerprint. veeprho.comepichem.com

Purity Assessment:

Chromatographic Purity (HPLC): An achiral HPLC method is used to determine the presence of any process-related impurities or degradation products. veeprho.com

Chiral Purity (Chiral HPLC): A specific chiral HPLC method is used to determine the enantiomeric excess (e.e.) or the percentage of the undesired enantiomer. This is a critical parameter for a chiral reference standard. epichem.com

Content and Other Properties:

Water Content: Determined by Karl Fischer titration. veeprho.comepichem.com

Residual Solvents: Measured using Gas Chromatography (GC), typically with a headspace autosampler. veeprho.com

Inorganic Impurities (Ash Content): Assessed by measuring the residue on ignition. epichem.com

Elemental Analysis: Confirms the elemental composition (C, H, N, etc.) of the compound. epichem.com

The results from these tests are compiled into a Certificate of Analysis (CoA) for the reference standard, which documents its identity, purity, and assigned content, along with storage conditions and re-test date. epichem.com This qualified reference standard is then used in routine analysis to accurately quantify the enantiomeric purity of production batches of this compound.

Table 3: Typical Tests for Qualification of a Chiral Reference Standard

Process Optimization and Scale Up Considerations for Industrial Production

Economic Viability and Cost-Benefit Analysis of Synthetic Routes

Several synthetic strategies for Tenofovir (B777) Alafenamide and its precursors have been developed, each with distinct economic implications. For instance, some established processes for the precursor Tenofovir (PMPA) have been criticized for their reliance on expensive and hazardous reagents like magnesium tert-butoxide (MTB). semanticscholar.orgacs.org The high cost and poor reproducibility of MTB present significant drawbacks for large-scale manufacturing. semanticscholar.org Consequently, research has focused on developing alternative routes that circumvent the use of such costly materials.

The table below provides a comparative overview of key economic factors for different synthetic approaches to precursors of Tenofovir Alafenamide.

Synthetic Route AspectTraditional PMPA-based RouteImproved/Novel RouteEconomic Implication
Key Reagent Magnesium tert-butoxide (MTB)Alternative, less expensive basesReduces raw material costs and addresses reagent reproducibility issues. semanticscholar.org
Starting Materials Adenine (B156593), (R)-propylene carbonateDiaminomalononitrileUtilizes lower-cost, high-volume commodity materials. semanticscholar.org
Process Type Multi-step batch processingConvergent, one-pot proceduresIncreases overall yield and reduces processing time and costs. semanticscholar.orgacs.org
Solvent Usage Significant, with intermediate workupsReduced solvent volumeLowers procurement and waste disposal costs, improving environmental footprint. semanticscholar.orgacs.org
Overall Yield LowerHigher (e.g., 70% vs. 59% in one improved process)Maximizes product output from a given amount of starting materials. semanticscholar.orgacs.org

By focusing on atom economy, reducing the number of unit operations, and selecting more cost-effective starting materials, the economic viability of producing Tenofovir Alafenamide Intermediate 1 can be significantly enhanced.

Reaction Engineering and Reactor Design for Large-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of reaction engineering principles and appropriate reactor design. The goal is to ensure consistent product quality, maximize yield, and maintain safe operating conditions on a large scale.

Key reaction parameters that need to be optimized and controlled during scale-up include temperature, pressure, reaction time, and the mode of reagent addition. acs.org For instance, in certain P-alkylation reactions central to forming the core structure, maintaining a specific temperature range during reagent addition and subsequent reaction is crucial to maximize the yield of the desired product and minimize the formation of impurities. acs.org

The choice of reactor is also critical. While traditional batch reactors are common in pharmaceutical manufacturing, there is a growing interest in continuous flow reactors for certain steps. Continuous manufacturing offers potential advantages such as improved heat and mass transfer, better process control, enhanced safety, and potentially higher throughput. semanticscholar.org For example, a flow process was explored for the synthesis of a key imidazole (B134444) intermediate in a novel route to Tenofovir, which, despite some challenges with catalyst stability, demonstrated the potential for a more streamlined production process. semanticscholar.org

The design of the reactor must also accommodate the physical properties of the reaction mixture, such as viscosity and the presence of solids. Agitation is a key parameter that needs to be effectively scaled to ensure homogeneity without causing shear damage to the product. Furthermore, the materials of construction for the reactor must be compatible with the corrosive nature of some of the reagents used in the synthesis, such as thionyl chloride or hydrobromic acid.

Downstream Processing and Purification Efficiency

The purification of this compound is a critical step in the manufacturing process, as it directly impacts the purity of the final active pharmaceutical ingredient (API). Effective downstream processing is essential to remove unreacted starting materials, byproducts, and process-related impurities.

Crystallization is a cornerstone of purification for many pharmaceutical intermediates, including those in the Tenofovir Alafenamide synthesis pathway. It is a highly effective method for isolating the desired product in a high state of purity and for controlling its physical properties, such as crystal form and particle size. The choice of solvent or solvent mixture is paramount for successful crystallization. For instance, a mixture of acetonitrile (B52724) and toluene (B28343) has been used to crystallize Tenofovir Alafenamide freebase. google.com In other processes, an acid-extraction-alkali-precipitation procedure has been employed to purify intermediates, offering a more scalable and environmentally friendly alternative to recrystallization from large volumes of solvents. acs.org

Seeded crystallization is another technique that can be employed to ensure the desired crystal form is consistently obtained and to improve the kinetics of the crystallization process. cjph.com.cn Following crystallization, filtration is used to separate the solid product from the mother liquor. The efficiency of this step depends on the crystal size and shape, which can be controlled during the crystallization process. Proper washing of the filter cake with an appropriate solvent is also crucial to remove residual impurities without dissolving a significant amount of the product.

The large volumes of solvents used in the synthesis and purification of pharmaceutical intermediates make solvent recovery and recycling a critical consideration for both economic and environmental reasons. theclimatedrive.org The production of a typical API can generate a significant amount of waste, a large portion of which is solvent. theclimatedrive.org By implementing robust solvent recovery systems, manufacturers can significantly reduce their carbon footprint and operational costs. theclimatedrive.org

In the context of this compound production, various organic solvents such as toluene, acetonitrile, N-methylpyrrolidone, and dichloromethane (B109758) may be used. cjph.com.cngoogle.comnih.gov Recovery techniques like distillation can be employed to purify these solvents from waste streams for reuse in the process. The feasibility of recycling depends on the ability to remove impurities to a level that does not compromise the quality of the intermediate in subsequent batches. The use of greener, more sustainable solvents like cyclopentyl methyl ether (CPME) is also being explored as an alternative to more hazardous solvents. researchgate.net

Quality Control and In-Process Monitoring Strategies

Robust quality control (QC) and in-process monitoring are essential to ensure that this compound is manufactured to the required purity and quality standards. This involves the use of validated analytical methods to test the intermediate at various stages of the production process. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used for this purpose. thieme-connect.comresearchgate.net

These methods are used to determine the potency of the intermediate and to detect and quantify any impurities. Given that Tenofovir Alafenamide contains chiral centers, controlling the chiral purity of its intermediates is of utmost importance. thieme-connect.com Chiral HPLC methods have been developed to separate and quantify the desired (R)-enantiomer from its unwanted (S)-enantiomer. thieme-connect.com

In-process monitoring provides real-time or near-real-time data on the progress of a reaction, allowing for timely adjustments to be made to the process parameters. This can help to maximize yield, minimize impurity formation, and ensure the reaction goes to completion. Techniques such as Thin Layer Chromatography (TLC) or HPLC can be used to monitor the consumption of starting materials and the formation of the product. acs.org

The table below summarizes key quality control tests for this compound.

ParameterAnalytical MethodPurpose
Assay/Purity RP-HPLC/UPLCTo determine the concentration of the intermediate and quantify impurities. thieme-connect.comresearchgate.net
Chiral Purity Chiral HPLCTo ensure the correct stereoisomer is present and to quantify enantiomeric impurities. thieme-connect.com
Residual Solvents Gas Chromatography (GC)To control the levels of solvents remaining from the manufacturing process.
Identification NMR, Mass SpectrometryTo confirm the chemical structure of the intermediate.

Regulatory Science Perspectives on Intermediate Manufacturing

The manufacturing of pharmaceutical intermediates like this compound is subject to regulatory oversight to ensure the quality and safety of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) expect that intermediates are produced under appropriate manufacturing controls. govinfo.gov While the full extent of Current Good Manufacturing Practices (CGMPs) for final APIs may not be required for early-stage intermediates, the controls become progressively tighter as the synthesis approaches the final API. govinfo.gov

A key regulatory consideration is the designation of a "critical intermediate." A critical intermediate is one whose manufacturing process is considered so important to the quality of the final drug substance that its manufacturing site is subject to FDA evaluation. youtube.com The determination of whether an intermediate is critical is made on a case-by-case basis and depends on factors such as the complexity of the intermediate's structure, the potential for impurities to carry over into the final API, and the number of purification steps between the intermediate and the final API. youtube.com

Manufacturers must provide detailed information about the synthesis of intermediates in their regulatory filings, such as a Drug Master File (DMF). This includes a description of the manufacturing process, controls for critical steps and intermediates, and specifications for raw materials and the intermediate itself. youtube.com Process validation is also a regulatory requirement and involves demonstrating through scientific evidence that the manufacturing process is capable of consistently delivering a quality product. umd.edu Adherence to these regulatory principles is crucial for obtaining and maintaining approval to manufacture and supply the intermediate for the production of Tenofovir Alafenamide.

Patent Landscape and Intellectual Property in Tenofovir Alafenamide Intermediate Synthesis

Analysis of Key Patents Pertaining to Intermediate Preparation Methods

The preparation of Tenofovir (B777) Alafenamide and its intermediates is protected by a robust portfolio of patents, primarily held by the originator company, Gilead Sciences. These patents cover the core chemical structures, methods of synthesis, and specific crystalline forms. Analysis of the patent landscape reveals a strategic approach to protecting the entire manufacturing chain, from starting materials to the final active pharmaceutical ingredient (API).

One of the foundational patents covering prodrugs of phosphonate (B1237965) nucleotide analogues, including Tenofovir Alafenamide, is U.S. Patent No. 7,390,791. googleapis.comcjph.com.cn This patent discloses the compound itself and methods for its diastereomeric separation. Subsequent patents have focused on refining the synthesis of key intermediates. For instance, various patents describe methods for preparing (R)-9-[2-(phenoxylphosphonomethoxy)propyl]adenine, a key intermediate. cjph.com.cn One method involves the esterification of (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA) with trimethylamine, triphenyl phosphite (B83602), and 4-dimethylaminopyridine (B28879). cjph.com.cn Another patented process describes the reaction of PMPA in an organic solvent like N,N-dimethylacetamide with triphenyl phosphite in the presence of a base and a catalyst. google.com

Chinese patent CN105531281B and U.S. patent application US20130090473A1 also detail synthetic routes for TAF intermediates. google.com These patents often focus on achieving high diastereoisomer purity to avoid complex purification steps like column chromatography later in the synthesis. google.com The strategic filing of these patents in key global markets, including the U.S., Europe, China, and India, has been central to managing the drug's lifecycle. keionline.orgmedicinespatentpool.org

Key Patents in Tenofovir Alafenamide Intermediate Synthesis

Patent NumberAssigneeKey Disclosure/ContributionJurisdiction
US 7,390,791 B2Gilead Sciences, Inc.Discloses Tenofovir Alafenamide compound and methods for diastereomeric separation. googleapis.comcjph.com.cnUnited States
WO 2013052094Gilead Sciences, Inc.Describes a synthesis method for (R)-9-[2-(phosphoryl phenol (B47542) methoxy) propyl] adenine (B156593) using triphenyl phosphite. google.comInternational
CN 108822149 BUnknownProvides a method for preparing a TAF key intermediate with high diastereoisomer purity to simplify production. google.comChina
CN 109942633 BUnknownDetails a preparation method using N,N-dimethylacetamide as the solvent for the condensation reaction. google.comChina
US 9,296,769 B2Gilead Sciences, Inc.Covers the hemifumarate salt of Tenofovir Alafenamide. cjph.com.cnUnited States
EP 3077404 B1Mylan Laboratories Ltd.Focuses on the purification of Tenofovir Alafenamide and its intermediates using achiral acids to form salts. googleapis.comEurope

Patent Claims on Novel Synthetic Routes and Process Improvements

Patent claims related to Tenofovir Alafenamide intermediates often focus on novel synthetic routes and process improvements that offer significant advantages over prior art. These improvements are critical for making the manufacturing process more efficient, cost-effective, and environmentally friendly, which is particularly important for large-scale industrial production. google.comgoogle.com

Novelty in these patents frequently revolves around:

Stereoselective Synthesis: Many patents claim methods that yield high diastereoisomeric purity of the intermediate. For example, one route involves the chlorination of (R)-9-[2-(phenoxylphosphonomethoxy)propyl]adenine with thionyl chloride, followed by substitution with L-alanine isopropyl ester. cjph.com.cn This process aims to control the stereochemistry at the phosphorus center, thereby avoiding the need for difficult and costly purification techniques like chiral resolution or column chromatography. google.com

Purification Techniques: Innovations in purification are also a key area for patent claims. Patent EP 3077404 B1, for instance, claims a process for purifying Tenofovir Alafenamide by reacting it with an achiral acid (such as fumaric acid or orotic acid) to produce a salt, which can then be easily isolated and converted back to the high-purity freebase. googleapis.com This method provides an efficient way to remove unwanted diastereomeric impurities. googleapis.com

These process improvements are crucial for generic manufacturers who, upon patent expiry, will need to develop their own efficient and non-infringing manufacturing processes.

Strategies for Intellectual Property Protection in Pharmaceutical Intermediate Manufacturing

Intellectual property (IP) protection is a cornerstone of the pharmaceutical industry, providing companies with a period of exclusivity to recoup the substantial investments required for research and development. techtarget.commaplevalleyrx.com For pharmaceutical intermediates, IP protection strategies are multi-faceted and designed to create overlapping layers of protection that extend the commercial life of a drug product.

Key strategies include:

Patenting Key Intermediates: Companies file patents not only on the final API but also on crucial intermediates in the synthetic pathway. oakwoodlabs.com This prevents competitors from easily manufacturing the final drug, even if the patent on the API itself has expired, by blocking access to an efficient synthesis route.

Process Patents: Patenting the specific manufacturing process, including reaction steps, solvents, catalysts, and purification methods, is a common and effective strategy. techtarget.compwc.com This forces competitors to develop alternative, potentially less efficient or more costly, synthetic routes to avoid infringement.

Patenting Crystalline Forms (Polymorphs): Pharmaceutical companies often patent specific crystalline forms of intermediates or the final API. These patents can offer advantages in terms of stability, solubility, or handling, and they provide an additional layer of IP protection.

Trade Secrets: In addition to patents, companies rely on trade secrets to protect proprietary knowledge related to the manufacturing process. techtarget.com This can include specific operational parameters, equipment modifications, or know-how that is not publicly disclosed in patent applications. This strategy helps maintain a competitive edge even after patents have expired. oakwoodlabs.com

These overlapping IP protections create a formidable barrier to entry for competitors and are essential for safeguarding the innovator's investment. pwc.comefpia.eu

Impact of Patent Expirations on Generic Production of Tenofovir Alafenamide and its Intermediates

The expiration of patents for a blockbuster drug like Tenofovir Alafenamide and its key intermediates marks a significant shift in the market landscape. patsnap.com Patent expiry opens the door for generic manufacturers to produce and sell lower-cost versions of the drug, leading to increased competition and substantial price reductions. patsnap.comaidshealth.org

The impact of patent expiration includes:

Generic Entry and Market Competition: Once the relevant patents expire, generic pharmaceutical companies that have already developed their own manufacturing processes and secured regulatory approval can launch their versions of the drug. greyb.com For Tenofovir Alafenamide, several generic applications have been filed, indicating strong interest in entering the market. greyb.comdrugpatentwatch.com

Price Reduction: The entry of multiple generic competitors typically drives down the price of the medication significantly. patsnap.com This price reduction benefits healthcare systems and patients by increasing access to affordable treatment.

Innovator Strategies: The original developer, in this case, Gilead Sciences, anticipates this loss of exclusivity. Strategies to mitigate the financial impact include developing and patenting next-generation drugs (a process sometimes referred to as "evergreening") or switching the market to newer, patent-protected combination therapies. aidshealth.orghealthgap.org The development of TAF itself, which offers clinical benefits over the older Tenofovir Disoproxil Fumarate (B1241708) (TDF), can be seen as part of this lifecycle management strategy. healthgap.org

Licensing Agreements: In some cases, to facilitate access in low- and middle-income countries, innovator companies enter into voluntary licensing agreements. Gilead has engaged with the Medicines Patent Pool (MPP) to license its TAF patents, allowing generic manufacturers in countries like India and China to produce and sell TAF in 112 developing nations, thereby increasing global access. keionline.orgmedicinespatentpool.org

Gilead has indicated expected patent protection loss for its TAF-containing products between 2022 and 2029, depending on the specific product and jurisdiction. clarivate.com The gradual expiration of this patent portfolio will continue to shape the competitive dynamics for Tenofovir Alafenamide and its intermediates for years to come.

Q & A

Q. What analytical methods are validated for quantifying Tenofovir alafenamide (TAF) and its metabolites in plasma?

The UPLC method with UV detection is widely validated for specificity, accuracy, and precision in quantifying TAF and its impurities. Key parameters include:

  • Resolution : Peaks for TAF and impurities are resolved with no overlap (R > 2.0 for all analytes).
  • Linearity : R² > 0.995 across 50–150% of the target concentration range.
  • Recovery : 98–102% for TAF in spiked plasma samples .
    For intracellular tenofovir diphosphate (active metabolite) quantification, LC-MS/MS assays with a limit of quantification (LOQ) of 1 ng/mL are recommended, validated using peripheral blood mononuclear cell (PBMC) lysates .

Q. What are the standard protocols for stability testing of TAF in experimental conditions?

Stability studies should:

  • Use forced degradation under acidic/alkaline hydrolysis, oxidative (H₂O₂), and thermal stress (40–60°C).
  • Monitor degradation products via UPLC-PDA, identifying major impurities (e.g., tenofovir alafenamide fumarate degradation byproducts) .
  • Validate storage conditions (e.g., TAF in plasma is stable for 24 hours at room temperature and 30 days at -80°C) .

Advanced Research Questions

Q. How does renal impairment affect the pharmacokinetics (PK) of TAF, and how should this be incorporated into population PK models?

TAF’s flip-flop kinetics (absorption-limited PK) necessitate population PK (popPK) modeling using NONMEM® or Monolix. Key covariates:

  • Renal function : Creatinine clearance (CrCl) < 50 mL/min increases tenofovir exposure by 30–50% due to reduced tubular secretion. Incorporate CrCl as a continuous covariate on tenofovir clearance (CL/F) .
  • Cobicistat coadministration : Increases TAF bioavailability by 115% via P-gp inhibition. Model this as a fixed effect on absorption rate (ka) .
  • Validation : Use visual predictive checks (VPCs) and bootstrap analysis to confirm model robustness .

Q. How can researchers resolve contradictions in reported tenofovir exposure data between clinical trials?

Discrepancies often arise from:

  • Sampling timing : TAF plasma concentrations drop below LOQ after 6 hours. Use dense sampling (0–4 hours post-dose) for accurate PK profiling .
  • Intracellular vs. plasma metrics : Tenofovir diphosphate in PBMCs correlates better with efficacy but requires specialized assays. Cross-validate plasma tenofovir levels with PBMC data using mechanistic PK/PD models .
  • Covariate adjustments : Stratify analyses by renal function, BMI, and comedications (e.g., P-gp inducers) to reduce variability .

Q. What methodologies optimize the detection of TAF’s degradation products for formulation studies?

  • Forced degradation : Use 0.1N HCl/NaOH (70°C, 24 hours) and 3% H₂O₂ (room temperature, 6 hours) to simulate hydrolytic/oxidative pathways.
  • Structural elucidation : Employ HR-MS and NMR to characterize degradation products (e.g., de-esterified tenofovir alafenamide).
  • Comparative stability : TAF degrades 3× faster than tenofovir disoproxil fumarate (TDF) under oxidative conditions, necessitating antioxidant excipients in formulations .

Q. How do researchers design in vitro models to assess TAF’s antiviral efficacy while accounting for cellular uptake variability?

  • PBMC-based assays : Pre-incubate cells with TAF (10–100 nM) for 24 hours to mimic intracellular conversion to tenofovir diphosphate.
  • P-gp modulation : Co-treat with cobicistat (1 µM) to inhibit efflux transporters and standardize intracellular drug levels .
  • Dose-response : Use EC50 values from HIV-1-infected PBMCs (TAF EC50 = 0.5 nM vs. TDF EC50 = 2.1 nM) to benchmark potency .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed PK studies (e.g., J Antimicrob Chemother) over industry reports to avoid bias .
  • Statistical Tools : Use R or Phoenix WinNonlin® for non-compartmental analysis and NONMEM® for nonlinear mixed-effects modeling .
  • Safety Monitoring : Track renal biomarkers (e.g., eGFR, urinary β2-microglobulin) in longitudinal studies to mitigate nephrotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.